N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c23-16-7-9-17(10-8-16)24-21(27)15-31(29,30)20-13-26(19-6-2-1-5-18(19)20)14-22(28)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYOAOMWPAYAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a fluorophenyl group , an indole moiety , and a pyrrolidine ring , contributing to its distinct pharmacological profile. The synthesis generally involves multi-step organic reactions, including:
- Formation of the Indole Derivative : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution reactions.
The presence of the fluorine atom enhances the compound's electronic properties and metabolic stability, potentially influencing its biological activity significantly .
The mechanism of action for this compound involves interactions with specific molecular targets:
- The indole moiety binds to various receptors and enzymes, modulating their activity.
- The fluorophenyl group may enhance binding affinity and selectivity.
- The pyrrolidine ring can influence pharmacokinetic properties.
This multi-target interaction is crucial for its potential therapeutic applications .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
Anticancer Activity
Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against specific leukemia cell lines, with IC50 values indicating significant growth inhibition at low concentrations .
Antiviral Properties
The compound has been investigated for its antiviral potential, particularly against Hepatitis C virus (HCV). Research indicates that it can reduce the levels of HCV proteins in infected cells, suggesting a role in inhibiting viral replication .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It elevates intracellular cAMP levels, leading to reduced expression of inflammatory cytokines such as TNF and ILs .
Research Findings and Case Studies
A detailed examination of research studies highlights the biological activity of this compound:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of fluorophenyl , indole , and pyrrolidine moieties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Indole Derivative : The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Pyrrolidine Moiety : This is achieved via nucleophilic substitution reactions where a suitable leaving group on the indole derivative is replaced by a pyrrolidine group.
The presence of the fluorine atom enhances the compound's electronic properties and biological activity, making it a subject of interest in various research domains.
Scientific Research Applications
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several notable applications:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural components suggest possible interactions with biological targets, which may lead to antiviral, anticancer, and anti-inflammatory activities.
Research indicates that this compound exhibits significant biological activities:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication mechanisms.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, with ongoing studies to elucidate its mechanisms of action.
Chemical Biology
This compound is utilized as a building block for synthesizing more complex molecules that can serve as probes in biochemical assays or as potential drug candidates.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential:
Q & A
Q. How can researchers optimize the synthesis of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example:
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Step 1 : Coupling the pyrrolidine moiety to the indole core via a 2-oxoethyl linker under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
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Step 2 : Sulfonation at the indole C3 position using chlorosulfonic acid, followed by reaction with N-(4-fluorophenyl)acetamide .
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Monitoring : Use thin-layer chromatography (TLC) and HPLC to track intermediates, and NMR spectroscopy to confirm regioselectivity .
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Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature gradients to minimize side reactions .
Data Table 1 : Key Reaction Parameters
Step Reagents/Conditions Monitoring Technique Yield Range 1 DCC/DMAP, CH₂Cl₂, 0°C → RT TLC (EtOAc/hexane) 60-75% 2 ClSO₃H, 0°C → 50°C HPLC (C18 column) 40-55% 3 Acetamide coupling, K₂CO₃, DMF ¹H NMR (DMSO-d₆) 70-85%
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 sulfonation, pyrrolidine N-alkylation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₂H₂₁FN₃O₄S: 442.1234) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .
- Solubility Adjustments : Address discrepancies caused by DMSO concentration variations (e.g., >0.1% DMSO may artifactually inhibit targets) .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell culture media that may confound results .
- Structural Confirmation : Re-synthesize batches with conflicting data and re-test to rule out synthetic variability .
Q. What strategies are recommended for studying the compound’s mechanism of action when target proteins are unknown?
- Methodological Answer :
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Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .
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Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase or GPCR domains .
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Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
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Mutagenesis Screens : Generate resistant cell lines and sequence candidate targets (e.g., ATP-binding pocket mutations in kinases) .
Data Table 2 : Example Computational Docking Results
Target Protein Docking Score (kcal/mol) Predicted Binding Site EGFR Kinase -9.2 ATP-binding pocket PARP1 -8.7 NAD⁺-binding domain
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s metabolic stability?
- Methodological Answer :
- Derivatization : Modify the pyrrolidine ring (e.g., introduce methyl groups to reduce CYP450-mediated oxidation) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .
- In Silico Predictions : Apply ADMET software (e.g., SwissADME) to prioritize analogs with lower clearance rates .
- In Vitro Stability Assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
